molecular formula C3H8N2O3 B1267166 D,L-2-Amino-3-(hydroxyamino)propionic Acid CAS No. 17136-56-0

D,L-2-Amino-3-(hydroxyamino)propionic Acid

Cat. No.: B1267166
CAS No.: 17136-56-0
M. Wt: 120.11 g/mol
InChI Key: VIFOGXGRPDRQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-2-Amino-3-(hydroxyamino)propionic Acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of propanoic acid and contains both an amino group and a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-2-Amino-3-(hydroxyamino)propionic Acid can be achieved through several methods. One common approach involves the reduction of 3-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

D,L-2-Amino-3-(hydroxyamino)propionic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

D,L-2-Amino-3-(hydroxyamino)propionic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of D,L-2-Amino-3-(hydroxyamino)propionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites and altering enzyme activity, which can influence metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Serine: An α-amino acid with a similar structure but lacks the hydroxyamino group.

    β-Hydroxyalanine: Another amino acid with a hydroxy group but different structural configuration.

    3-Aminopropanoic acid: Similar backbone but lacks the hydroxyamino group.

Uniqueness

D,L-2-Amino-3-(hydroxyamino)propionic Acid is unique due to the presence of both an amino group and a hydroxyamino group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(hydroxyamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOGXGRPDRQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-56-0
Record name NSC159165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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